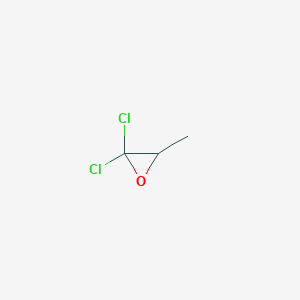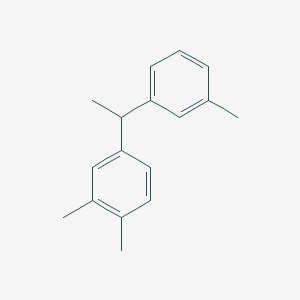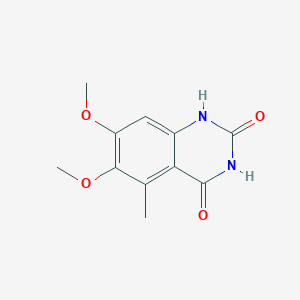
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-amino-5-methylbenzoic acid and dimethoxybenzene.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or reduce specific functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinazoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: Quinazoline derivatives can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the methyl group at the 5 position.
5-Methylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at the 6 and 7 positions.
Quinazoline-2,4(1H,3H)-dione: Lacks both the methoxy and methyl groups.
Uniqueness
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups at the 6 and 7 positions and a methyl group at the 5 position. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other quinazoline derivatives.
Properties
CAS No. |
887764-06-9 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6,7-dimethoxy-5-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-5-8-6(12-11(15)13-10(8)14)4-7(16-2)9(5)17-3/h4H,1-3H3,(H2,12,13,14,15) |
InChI Key |
RLJHFQFZVHWJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


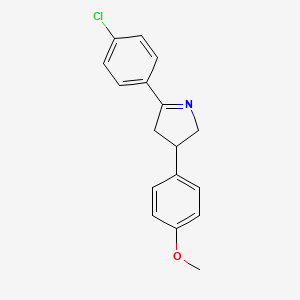
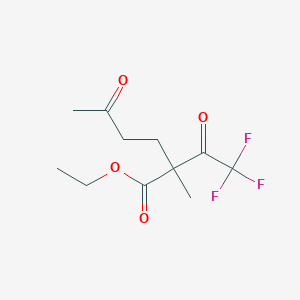
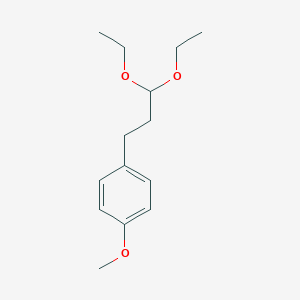

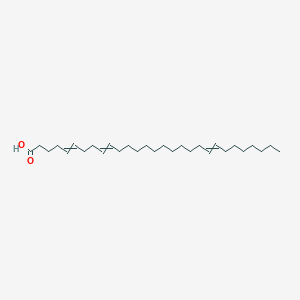
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
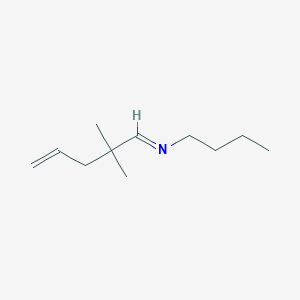
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
